PEAQX (tetrasodium hydrate)

Description

Nomenclature and Chemical Synonyms: PEAQX as a Research Compound (e.g., NVP-AAM077)

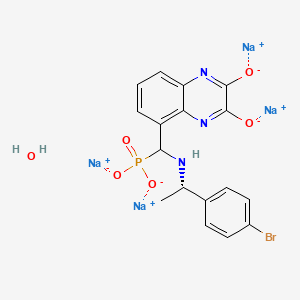

The compound is most commonly known in the scientific literature by its research code, NVP-AAM077. medchemexpress.com PEAQX is another widely used synonym. medchemexpress.comadooq.com The full chemical name is [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium (B8768297) hydrate (B1144303). usbio.netcookechem.com It is also commercially available as PEAQX tetrasodium hydrate. medchemexpress.comnih.gov

| Identifier Type | Identifier |

| Common Name | PEAQX |

| Research Code | NVP-AAM077 |

| Formal Chemical Name | (((1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid |

| CAS Number | 2514919-70-9 (for NVP-AAM077); 459836-30-7 (for free base) |

Data sourced from multiple chemical suppliers and databases. adooq.comcaymanchem.com

Historical Context of its Discovery and Early Research Landscape

NVP-AAM077 was first described in the early 2000s as a novel competitive NMDA receptor antagonist. nih.gov Initial studies highlighted its potential as a tool to differentiate between various NMDA receptor subtypes, which are crucial for numerous functions in the central nervous system. nih.gov The development of such compounds was driven by the need for more specific pharmacological tools to investigate the roles of different NMDA receptor subunits in both normal brain function and in neurological disorders. nih.gov

Early research focused on characterizing its binding affinity and selectivity for different NMDA receptor subunit compositions. wikipedia.org While it was initially reported to have a high selectivity for receptors containing the GluN2A subunit over those with the GluN2B subunit, subsequent, more detailed pharmacological analyses revealed a more modest, approximately five-fold, preference. nih.govwikipedia.orgmedkoo.com This discovery was significant as it refined the understanding of its utility in experimental settings. nih.gov

Role as a Selective N-Methyl-D-Aspartate (NMDA) Receptor Antagonist in Pre-clinical Investigations

PEAQX functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. nih.govwikipedia.org Its primary mechanism of action involves blocking the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the activation of the receptor.

Selectivity Profile:

The selectivity of PEAQX for different NMDA receptor subtypes has been a key area of investigation. NMDA receptors are typically composed of a GluN1 subunit in combination with one or more GluN2 subunits (A-D). nih.gov The specific combination of these subunits dictates the receptor's functional properties.

| Receptor Subtype | IC50 Value |

| hNMDAR 1A/2A | 270 nM |

| hNMDAR 1A/2B | 29.6 μM |

IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response. medchemexpress.commedchemexpress.com

Preclinical Research Findings:

In preclinical studies, PEAQX has been utilized to explore the physiological roles of NMDA receptor subtypes. For instance, it has been used to investigate processes such as synaptic plasticity, learning, and memory. caymanchem.comnih.gov Research has also explored its effects in animal models of various neurological conditions. For example, it has demonstrated anticonvulsant properties in animal tests. wikipedia.orghellobio.com

Some studies have shown that PEAQX can induce apoptosis (cell death) and promote the activation of caspase-3 in cortical striatal slice cultures. medchemexpress.commedchemexpress.com In animal models of cerebral ischemia, it has been observed to block specific signaling pathways, such as the CaMKIV-TORC1-CREB pathway, and to have an impact on learning and memory impairments. medchemexpress.com Furthermore, research has indicated that NVP-AAM077 can elicit rapid antidepressant-like effects in certain preclinical models, an effect associated with increased glutamate and serotonin (B10506) levels in the medial prefrontal cortex. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H15BrN3Na4O6P |

|---|---|

Molecular Weight |

560.2 g/mol |

IUPAC Name |

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate |

InChI |

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 |

InChI Key |

SMGAGBKXHAHCGQ-VSYRWHDMSA-J |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Stereochemical Considerations in Peaqx Research

Synthetic Pathways to Phosphonomethylquinoxalinedione Core Structures

The foundational structure of PEAQX, a phosphonomethylquinoxalinedione, is assembled through established synthetic organic chemistry reactions. The core quinoxaline-2,3-dione scaffold is typically created via a cyclocondensation reaction. This key step involves reacting an o-phenylenediamine (B120857) derivative with a derivative of oxalic acid. nih.gov

Different synthetic strategies can be employed to introduce the phosphonomethyl group and other substituents onto the quinoxaline (B1680401) ring. One common approach involves the nitration of the quinoxalin-2(1H)-one intermediate to dictate the position of subsequent functional groups. nih.gov For instance, the introduction of a methylphosphonate (B1257008) group into the quinoxaline skeleton has been a pivotal advancement, leading to compounds with improved properties. nih.gov The general synthetic scheme often starts with commercially available materials like 6-chloropurine (B14466) riboside, which undergoes a series of reactions including protection, substitution, and deprotection to yield the desired functionalized quinoxaline core. nih.gov

Researchers have developed various routes to synthesize a library of these compounds for structure-activity relationship (SAR) studies. These pathways allow for the introduction of diverse chemical groups to explore how structural changes affect the compound's properties. nih.govnih.gov

Table 1: Key Synthetic Reactions for Quinoxalinedione (B3055175) Core

| Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|

| Cyclocondensation | o-phenylenediamine, Oxalic acid derivative | Quinoxaline-2,3-dione | Forms the core heterocyclic ring structure. nih.gov |

| Nitration | Quinoxalin-2(1H)-one, H₂SO₄/HNO₃ | Nitroquinoxalin-2-ol | Introduces a nitro group to direct further substitutions. nih.gov |

| Nucleophilic Substitution | 6-chloropurine riboside, Alkylamines | N⁶-alkylated purine (B94841) derivatives | A step in building substituted heterocyclic systems. nih.gov |

Stereoisomeric Forms of PEAQX (e.g., (Rac)-PEAQX) and their Distinct Research Applications

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. researchgate.net The structure of PEAQX contains at least one chiral center, meaning it can exist as a mixture of non-superimposable mirror images called enantiomers. A 1:1 mixture of these enantiomers is known as a racemate or a racemic mixture. nih.gov

In drug development and research, it is crucial to evaluate the properties of individual enantiomers, as they can have different pharmacological and pharmacokinetic profiles. researchgate.net One enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) could be less active or contribute to different effects. researchgate.net The U.S. Food and Drug Administration (FDA) requires that chiral bioactive drug molecules be isolated and tested for their individual efficacy and safety. researchgate.netnih.gov

For quinoxalinediones like PEAQX, research has focused on separating and characterizing the individual stereoisomers. Although initially reported to have high selectivity for certain receptor subtypes, more detailed studies on PEAQX have refined these findings, showing a more modest difference in affinity between receptor types. wikipedia.org The development of a single-enantiomer drug from a previously racemic one, known as a chiral switch, is a common strategy in pharmaceutical research, though the therapeutic benefit must be clearly demonstrated through clinical trials. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Racemic vs. Enantiopure Forms in Research

| Feature | Racemic Mixture ((Rac)-PEAQX) | Single Enantiomer | Research Implication |

|---|---|---|---|

| Composition | Contains equal amounts of both enantiomers. nih.gov | Consists of a single, pure enantiomer. researchgate.net | Allows for the study of the combined effects versus the specific effects of one isomer. |

| Pharmacology | Biological activity is a composite of both enantiomers' effects. | May possess higher potency or a more selective pharmacological profile. researchgate.net | Essential for determining which isomer is responsible for the desired activity and for optimizing receptor targeting. |

| Development | Often the initial form synthesized and tested. | Development is pursued if one enantiomer shows a significantly improved therapeutic or safety profile. nih.gov | Regulatory bodies often require justification for developing a racemate over a single enantiomer. nih.gov |

Derivatization Strategies for Modified PEAQX Analogs in Academic Studies

Derivatization, or the structural modification of a lead compound, is a fundamental strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. youtube.com The goal is to improve a compound's properties, such as potency, selectivity, and solubility, or to probe its interaction with a biological target. youtube.commdpi.com For quinoxaline derivatives, extensive SAR studies have been performed. nih.govnih.govresearchgate.net

Key derivatization strategies for PEAQX and related analogs include:

Ring Substitutions: Adding various functional groups (e.g., nitro, cyano, halo) to the benzene (B151609) ring of the quinoxaline core can significantly alter electronic properties and binding affinity. For example, adding electron-withdrawing groups can influence receptor affinity. nih.gov

Side-Chain Modification: Altering the phosphonomethyl side chain or introducing other groups at different positions can impact solubility and selectivity. The successful incorporation of a methylphosphonate group into the quinoxaline framework was a significant breakthrough, enhancing water solubility while maintaining high affinity for AMPA receptors. nih.govscilit.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved characteristics. For example, replacing a carboxyl group with a phosphonate (B1237965) group is a common strategy.

These modifications have led to the synthesis of numerous analogs. For instance, researchers have designed and synthesized novel ring-opened analogues of related compounds to improve aqueous solubility while retaining receptor affinity. scilit.com SAR studies on various quinoxaline series have identified key structural features essential for their biological activity, such as the nature and position of substituents on the quinoxaline nucleus and associated phenyl rings. nih.govmdpi.com

Table 3: Examples of Derivatization Strategies in Quinoxaline Research

| Strategy | Structural Change | Desired Outcome | Example Reference |

|---|---|---|---|

| Improve Solubility | Introduction of a methylphosphonate group. | Increased water solubility without loss of potency. | ZK200775, a phosphonate quinoxalinedione. nih.gov |

| Enhance Potency | Substitution on the quinoxaline ring with specific groups (e.g., N-methyl pyrazole). | Increased inhibitory activity. | Analogs showing 3-fold higher potency. nih.gov |

| Modulate Selectivity | Creation of various derivatives with different substituents. | Understanding the structural requirements for selective receptor antagonism. | Synthesis of various 2-oxoquinoxalin-1(2H)-yl acetic acid derivatives. nih.gov |

| Structure-Activity Probe | Synthesis of fluorinated derivatives for imaging. | Development of radioligands for PET imaging of receptors. | [¹⁸F]fluoro-7-nitro-QX ([¹⁸F]FNQX). nih.gov |

Mechanistic Elucidation of Peaqx Biological Interactions

NMDA Receptor Antagonism and Subunit Selectivity

PEAQX, also known as NVP-AAM077, functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission within the central nervous system. wikipedia.orgnih.gov The NMDA receptor is a complex ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. nih.govwikipedia.org

PEAQX exhibits competitive antagonism by binding at the glutamate (B1630785) site of the NMDA receptor. hellobio.com This means it directly competes with the endogenous ligand, glutamate, for the same binding site on the receptor.

A key characteristic of PEAQX is its preferential binding to NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. rndsystems.comtocris.com Initial reports suggested a high degree of selectivity, with some studies indicating a preference of over 100-fold for GluN2A-containing receptors. rndsystems.comtocris.com However, more recent and detailed investigations into its equilibrium constants have revealed a more modest, yet significant, selectivity. These studies show approximately a 5- to 15-fold higher affinity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors. wikipedia.orgnih.govglpbio.comosti.gov This subunit selectivity is attributed to variations in the ligand-binding cavity between the GluN2A and GluN2B subunits. nih.govosti.gov

The binding affinity of PEAQX has been quantified using IC50 and Ki values in various recombinant receptor systems. The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity. sciencesnail.comyoutube.comyoutube.com

In human recombinant NMDA receptors, PEAQX demonstrates a potent IC50 of 8 nM. rndsystems.comtocris.com When examining subunit specificity, the IC50 values for human NMDA receptors composed of 1A/2A and 1A/2B subunits have been reported as 270 nM and 29,600 nM (29.6 µM), respectively. glpbio.commedchemexpress.commedchemexpress.comtargetmol.com Other studies have reported IC50 values of 31 nM at GluN1/2A and 215 nM at GluN1/2B subunit-containing receptors. hellobio.com

Interactive Data Table: PEAQX Binding Affinity

| Receptor Subunit Composition | IC50 (nM) | Reference |

| hNMDAR 1A/2A | 270 | glpbio.commedchemexpress.commedchemexpress.comtargetmol.com |

| hNMDAR 1A/2B | 29600 | glpbio.commedchemexpress.commedchemexpress.comtargetmol.com |

| GluN1/2A | 31 | hellobio.com |

| GluN1/2B | 215 | hellobio.com |

| General NMDA Receptor | 8 | rndsystems.comtocris.com |

Note: IC50 values can vary based on experimental conditions. youtube.com

While the primary focus of research has been on GluN2A and GluN2B subunits, the NMDA receptor family also includes GluN2C and GluN2D subunits. wikipedia.orgnih.gov Studies have begun to explore the effects of antagonists on these less-common subunits. For instance, research has shown that antagonists of GluN2C/2D can modulate neurotransmitter release. nih.gov However, specific data on the direct binding kinetics and modulatory effects of PEAQX on GluN2C and GluN2D subunit-containing receptors is still an emerging area of investigation. nih.govcreighton.edubiorxiv.org

Intracellular Signaling Cascade Modulation

The antagonism of NMDA receptors by PEAQX initiates a cascade of intracellular events, ultimately leading to programmed cell death, or apoptosis, in neuronal systems.

A significant consequence of PEAQX's interaction with NMDA receptors is the induction of apoptosis. This process is characterized by cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov A key player in the apoptotic pathway is the family of enzymes known as caspases, which act as executioners in the dismantling of the cell. mdpi.com

In vitro studies using cortical striatal slice cultures have demonstrated that PEAQX can promote the activation of caspase-3 and induce apoptosis. medchemexpress.commedchemexpress.com This activation of caspase-3 is a critical step in the apoptotic cascade. nih.govmdpi.com Research has shown that blocking NMDA receptors with antagonists like PEAQX can lead to an increase in caspase-3 activity. medchemexpress.comnih.gov Furthermore, co-application of PEAQX with bicuculline, a GABA-A receptor antagonist, has been shown to significantly increase neuronal apoptosis, a process that can be prevented by blocking NR2B-containing receptors. nih.gov This suggests a complex interplay between different receptor systems in mediating neuronal survival and death pathways. if-pan.krakow.plcas.cz

Influence on the CaMKIV-TORC1-CREB Pathway and Brain-Derived Neurotrophic Factor (BDNF) Expression

PEAQX (tetrasodium hydrate), also known as NVP-AAM077, demonstrates a significant influence on the Calcium/calmodulin-dependent protein kinase IV (CaMKIV)-TORC1-CREB signaling pathway. This pathway is crucial for neuronal plasticity, learning, and memory. In animal models of cerebral ischemia, PEAQX has been shown to block the signaling cascade induced by sigma-1 receptor agonists. medchemexpress.com This intervention leads to a reduction in the protein expression levels of the CaMKIV-TORC1-p-CREB-BDNF pathway, which is implicated in improving learning and memory impairments associated with ischemic events. medchemexpress.commedchemexpress.com

The transcription factor CREB (cAMP response element-binding protein) is a key player in this pathway, and its phosphorylation (p-CREB) is essential for its activation and subsequent gene transcription, including that of Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov Research indicates that in diabetic mice, there is lower expression of CaMKIV in the hippocampus, a brain region vital for memory formation. nih.gov The ability of PEAQX to modulate the CaMKIV-TORC1-CREB pathway and consequently BDNF expression highlights its potential as a tool for studying the molecular mechanisms underlying cognitive function and dysfunction. medchemexpress.commedchemexpress.com

Interaction with Sigma-1 Receptor Agonist-Induced Signaling Pathways

The sigma-1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways, contributing to neuroprotection and cell survival. nih.gov PEAQX has been observed to interact with signaling pathways induced by sigma-1 receptor agonists. Specifically, in the context of cerebral ischemia, PEAQX can block the CaMKIV-TORC1-CREB pathway signal that is triggered by these agonists. medchemexpress.commedchemexpress.com

Sigma-1 receptor agonists are known to promote cell survival. nih.gov The interaction of PEAQX with the downstream signaling of these receptors suggests a complex interplay between the NMDA receptor antagonism of PEAQX and the cellular survival pathways modulated by sigma-1 receptors. This interaction is particularly relevant in pathological conditions like ischemia, where both excitotoxicity (mediated by NMDA receptors) and cell survival signaling are critical factors.

Effects on PI3K/Akt and MAP Kinase Signaling Cascades Related to Pro-survival Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein (MAP) Kinase signaling cascades are fundamental pathways that regulate cell proliferation, survival, and apoptosis. nih.govnih.govmdpi.com While direct studies detailing PEAQX's effects on these specific pathways are not extensively documented in the provided search results, the broader context of its neuroprotective and, conversely, pro-apoptotic actions suggests a potential modulation of these critical pro-survival pathways.

The PI3K/Akt pathway is a well-established pro-survival route, and its activation is often associated with the inhibition of apoptosis. nih.govresearchgate.net Similarly, the MAP kinase pathway is involved in a variety of cellular responses, including proliferation and survival. nih.govmdpi.com In some cancer models, upregulation of the PI3K/Akt and MAP kinase pathways is linked to drug resistance by promoting cell survival. nih.gov Given that PEAQX can induce apoptosis and caspase-3 activation in certain conditions, it is plausible that it may exert its effects by downregulating these pro-survival cascades. medchemexpress.commedchemexpress.comglpbio.com However, further research is required to elucidate the precise mechanisms of PEAQX's interaction with the PI3K/Akt and MAP kinase pathways.

Pre Clinical Investigative Paradigms and in Vitro Models of Peaqx Activity

Research Utilizing Cortical Striatal Slice Cultures

Organotypic brain slice cultures, particularly those including the cortex and striatum, offer a valuable ex vivo model for studying neurological processes because they maintain the three-dimensional structure and complex synaptic organization of the brain. nih.govpreprints.orgpreprints.org These cultures are utilized to investigate the effects of compounds on specific neuronal populations and pathways. nih.govspringernature.com

In vitro studies using cortical striatal slice cultures have demonstrated that PEAQX can induce neuronal cell death through apoptosis, a form of programmed cell death characterized by specific morphological changes like cell shrinkage and chromatin condensation. medchemexpress.commedchemexpress.comnih.gov Research indicates that exposure of these slice cultures to PEAQX at a concentration of 3 μM is sufficient to trigger an apoptotic cascade in the cultured neurons. medchemexpress.commedchemexpress.com This neurotoxic effect is consistent with findings that antagonism of the GluN2A subunit can lead to cell death in this model system. researchgate.net

Caspase-3 is a key protease in the molecular cascade of apoptosis; its activation represents a critical step towards executing programmed cell death. nih.govnih.gov In cortical striatal slice cultures, PEAQX has been shown to promote the activation of caspase-3. medchemexpress.commedchemexpress.com Specifically, a 3 μM concentration of PEAQX leads to a notable activation of this enzyme, correlating directly with the induction of apoptosis observed in the same models. medchemexpress.commedchemexpress.com This finding highlights a specific mechanism through which PEAQX exerts its neurotoxic effects in these neuronal cultures.

In Vivo Studies in Rodent Models (Excluding Clinical Human Trials)

In vivo research in rodent models provides crucial insights into the systemic effects of PEAQX on behavior and pathophysiology. These studies bridge the gap between in vitro findings and potential physiological outcomes.

The impact of PEAQX on locomotor activity and motor coordination in rodents has yielded varied results depending on the experimental context. In developing rats, PEAQX has been observed to enhance motor activity in the frontal cortex and striatum in a manner dependent on the dose administered. medchemexpress.commedchemexpress.com However, other studies in adolescent male rats found that low doses of PEAQX did not significantly alter the total number of crossovers in a social interaction test, suggesting it does not cause general changes in locomotor activity under those specific conditions. nih.gov Research on the effects of perinatal exposure to NMDA antagonists like phencyclidine (PCP) has shown that it can lead to long-term motor deficits, including hyperactivity and reduced motor coordination. researchgate.net Further studies using PEAQX are considered necessary to delineate the specific role of GluN2A receptor blockade in locomotor sensitization and other aberrant behaviors. researchgate.net

Table 1: Effects of PEAQX on Locomotor and Motor Functions in Rodent Models

| Animal Model | Finding | Research Context | Citation |

|---|---|---|---|

| Sprague-Dawley Rats (Pups) | Dose-dependently enhanced motor activity in the frontal cortex and striatum. | General in vivo activity study. | medchemexpress.com, medchemexpress.com |

| Sprague-Dawley Rats (Adolescent) | No significant effect on total crossovers (locomotor activity). | Social interaction test. | nih.gov |

| Rats (Perinatal) | NMDA antagonist (PCP) exposure led to hyperactivity and decreased motor coordination in mature pups. | Model of developmental neurotoxicity. | researchgate.net |

PEAQX has been evaluated in various rodent models of learning and memory, including those involving cerebral ischemia. In a mouse model of cerebral ischemia, PEAQX administration was found to improve learning and memory impairments. medchemexpress.commedchemexpress.com This effect was associated with the blockade of the CaMKIV-TORC1-CREB signaling pathway, which is implicated in neuronal plasticity and survival. medchemexpress.commedchemexpress.com Conversely, in a different context, PEAQX treatment in pubertal mice impaired cognitive flexibility, as demonstrated by an increase in errors during an attentional set-shifting task (ASST). researchgate.net This suggests that while PEAQX may be beneficial in a pathological context like ischemia, blocking GluN2A function can be detrimental to certain types of learning under normal physiological conditions. researchgate.net Studies with other NMDA antagonists have shown that they can impair learning in more difficult emotional conditioning tasks, further highlighting the complex role of NMDA receptors in cognition. nih.gov

Table 2: Evaluation of PEAQX in Learning and Memory Impairment Models

| Model | Animal | Key Finding | Implication | Citation |

|---|---|---|---|---|

| Cerebral Ischemia | C57BL/6 Mice | Improved learning and memory impairments. | Neuroprotective effect in a pathological state. | medchemexpress.com, medchemexpress.com |

| Attentional Set-Shifting Task (ASST) | Pubertal Mice | Increased errors and decreased performance, impairing cognitive flexibility. | Detrimental to specific learning processes under normal conditions. | researchgate.net |

| Social Preference | Adolescent Rats | Reduced social preference. | Potential alteration of social learning/memory. | nih.gov |

Perinatal administration of the NMDA receptor antagonist phencyclidine (PCP) in rats is used as a model to study neurodevelopmental disorders, as it induces widespread neuronal apoptosis and leads to long-lasting behavioral deficits. usdbiology.comnih.govnih.gov Research has implicated the blockade of specific NMDA receptor subunits in these effects. medchemexpress.cn Studies have shown that, similar to PCP, treatment with PEAQX in rat pups leads to a significant increase in caspase-3 activity in the cortex, a marker of apoptosis. researchgate.net This finding suggests that the blockade of GluN2A-containing NMDA receptors is a key mechanism behind the neurotoxic effects of compounds like PCP during perinatal development. researchgate.netmedchemexpress.cn The resulting neuronal loss is believed to contribute to the behavioral phenotypes observed later in life, such as deficits in sensorimotor gating and cognitive function, and locomotor sensitization. researchgate.netusdbiology.com

Age-Dependent Modulation of Social Behavior and Social Interaction Deficits in Adolescent and Adult Rodents

The influence of PEAQX on social behavior demonstrates notable age-dependent variations, with distinct effects observed in adolescent and adult rodent models. Studies investigating the acute administration of PEAQX, an antagonist selective for the NR2A subunit of the NMDA receptor, have revealed differential sensitivities to its socially suppressive effects between age groups. nih.govmdpi.com

Conversely, adult rats exhibit a different sensitivity profile. While adults also show social inhibition following PEAQX administration, they appear less sensitive than adolescents, with significant reductions in social activity observed at a 20 mg/kg dose. nih.gov This suggests that social interaction in adolescents is more susceptible to NR2A-selective antagonism compared to adults. mdpi.com These age-related differences may be linked to the dynamic expression patterns of NMDA receptor subunits throughout development, with the GluN2A subunit expression increasing after birth and becoming predominant in key brain regions by postnatal days 14-21 in rats. mdpi.com

Table 1: Effect of PEAQX on Social Behavior in Adolescent and Adult Male Rats

| Age Group | PEAQX Dose | Effect on Overall Social Activity | Reference |

|---|---|---|---|

| Adolescent | 1.25 mg/kg | Increased | nih.gov |

| Adolescent | 3.75 mg/kg | Increased | nih.gov |

| Adolescent | 10 mg/kg | Decreased | nih.gov |

| Adolescent | 20 mg/kg | Decreased | nih.gov |

| Adult | 20 mg/kg | Decreased | nih.gov |

Anticonvulsant Efficacy across Developmental Seizure Models (e.g., Pentylenetetrazol-Induced Seizures, Cortical Epileptic Afterdischarges)

PEAQX has demonstrated significant, age-dependent anticonvulsant properties in various developmental seizure models in rats. nih.govnih.gov The efficacy of PEAQX is closely tied to the maturational state of the brain and the specific seizure model employed, reflecting the developmental expression of the GluN2A subunit of the NMDA receptor. nih.govnih.gov

Regarding cortical epileptic afterdischarges , which originate in the forebrain, the anticonvulsant action of PEAQX was most pronounced in 25-day-old animals, where all tested doses were effective. nih.govnih.govmdpi.com In younger rats (12 and 18 days old), only the highest dose of 20 mg/kg showed efficacy, which may be attributed to the lower selectivity of PEAQX at higher concentrations and a partial effect on GluN2B subunits. nih.govnih.govmdpi.com Interestingly, a proconvulsant effect was noted at lower doses in the youngest age groups in this model, highlighting the complex role of NMDA receptor subtypes in the developing brain. nih.govmdpi.com

Table 2: Anticonvulsant Efficacy of PEAQX in Pentylenetetrazol-Induced Seizures in Developing Rats

| Age (Postnatal Day) | PEAQX Dose (mg/kg) | Effect on Generalized Tonic-Clonic Seizures (GTCS) | Reference |

|---|---|---|---|

| 12 | 5 | Suppression of tonic phase | nih.gov |

| 12 | 10 | Suppression of tonic phase | nih.gov |

| 12 | 20 | Significant suppression of incidence | nih.gov |

| 18 | 5 | Suppression of tonic phase | nih.gov |

| 18 | 10 | Significantly longer latency | nih.gov |

| 18 | 20 | Abolished in most animals | nih.gov |

| 25 | 20 | Significant decrease in incidence | researchgate.net |

Table 3: Anticonvulsant Efficacy of PEAQX against Cortical Epileptic Afterdischarges

| Age (Postnatal Day) | PEAQX Dose (mg/kg) | Effect on Afterdischarge Duration | Reference |

|---|---|---|---|

| 12 | 20 | Significant reduction | nih.govmdpi.com |

| 18 | 20 | Significant reduction | nih.govmdpi.com |

| 25 | 5 | Significant reduction | nih.govmdpi.com |

| 25 | 10 | Significant reduction | nih.govmdpi.com |

| 25 | 20 | Significant reduction | nih.govmdpi.com |

Impact on Neural Progenitor Cell Proliferation and Survival in Neurogenic Niches (Subventricular Zone, Dentate Gyrus)

Research indicates that PEAQX can influence adult neurogenesis by affecting the proliferation and survival of neural progenitor cells in key neurogenic regions of the adult mouse brain. adooq.com Specifically, administration of PEAQX has been shown to inhibit the proliferation of progenitor cells within the subventricular zone (SVZ) and the dentate gyrus of the hippocampus. adooq.com

Furthermore, PEAQX has been found to reduce the survival of newborn cells in the dentate gyrus. adooq.com The process of adult neurogenesis, which includes the proliferation of neural stem cells, their differentiation, and integration into existing neural circuits, is crucial for cognitive functions. nih.govresearchgate.net The inhibitory effect of PEAQX on these processes suggests a role for GluN2A-containing NMDA receptors in the regulation of adult neurogenesis.

Table 4: Effect of PEAQX on Neural Progenitor Cells in Adult Mice

| Neurogenic Niche | Process | Effect of PEAQX | Reference |

|---|---|---|---|

| Subventricular Zone | Progenitor cell proliferation | Inhibited | adooq.com |

| Dentate Gyrus | Progenitor cell proliferation | Inhibited | adooq.com |

| Dentate Gyrus | Newborn cell survival | Reduced | adooq.com |

Investigation of PEAQX in Models of Oxidative Stress and Synaptic Excitability (e.g., H2O2 Challenge)

In in vitro models of oxidative stress, PEAQX has been shown to modulate synaptic excitability. Studies using hydrogen peroxide (H₂O₂) to induce oxidative stress in hippocampal slices have revealed a role for GluN2A-containing NMDA receptors in the resulting neuronal responses. nih.gov

Specifically, following a challenge with H₂O₂, the application of PEAQX was found to significantly reduce the field excitatory postsynaptic potential (fEPSP) slope. nih.gov This indicates that PEAQX can counteract the increased synaptic excitability induced by oxidative stress. In contrast, an antagonist for the GluN2B subunit did not have the same effect, highlighting the specific involvement of the GluN2A subunit in this process. nih.gov These findings suggest that under conditions of oxidative stress, the activation of GluN2A-containing NMDA receptors contributes to alterations in synaptic function, and that PEAQX can mitigate these effects. nih.govnih.gov

Table 5: Effect of PEAQX on Synaptic Excitability in a Hydrogen Peroxide (H₂O₂) Challenge Model

| Experimental Model | Parameter Measured | Effect of PEAQX (0.4 μM) | Reference |

|---|---|---|---|

| Hippocampal Slices + H₂O₂ | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Significant reduction | nih.gov |

Advanced Analytical Methodologies for Peaqx Research

Spectroscopic Techniques for Structural Confirmation (e.g., HNMR)

The definitive confirmation of the molecular structure of PEAQX, like any novel chemical entity, relies on a suite of spectroscopic techniques. While specific H-Nuclear Magnetic Resonance (HNMR) data for PEAQX is not extensively published in publicly available literature, its structural elucidation would invariably involve this and other key spectroscopic methods.

X-ray Crystallography: A pivotal technique for providing unambiguous proof of structure is single-crystal X-ray crystallography. This method determines the precise spatial arrangement of atoms within a crystalline solid. For a molecule with the complexity of PEAQX, X-ray crystallography would not only confirm the core quinoxalinedione (B3055175) structure and the presence and connectivity of the phosphonic acid and bromophenyl ethylamino substituents but also establish the stereochemistry at the chiral centers. A 2017 study by Lind et al. utilized X-ray crystallography to investigate the structural basis of subunit selectivity for competitive NMDA receptor antagonists, a class of compounds to which PEAQX belongs, highlighting the power of this technique in understanding the three-dimensional structure that governs biological activity. nih.gov

In the absence of specific published spectra for PEAQX, a hypothetical summary of expected spectroscopic data is presented below.

| Spectroscopic Technique | Expected Observations for PEAQX Structural Confirmation |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoxaline (B1680401) and bromophenyl rings, a quartet and a doublet for the ethyl group, and a distinct signal for the N-H proton. The coupling patterns and chemical shifts would be crucial for confirming the connectivity of the fragments. |

| ¹³C NMR | Resonances for all carbon atoms, including those in the aromatic rings, the aliphatic ethyl group, and the carbonyl and C=N carbons of the quinoxaline-2,3-dione core. |

| ³¹P NMR | A single resonance confirming the presence of the phosphonic acid group. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum would provide the accurate mass of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula: C₁₇H₁₃BrN₃Na₄O₅P · xH₂O. sigmaaldrich.com Fragmentation patterns would offer further structural insights. |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, LCMS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of PEAQX, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly cited method for determining the purity of PEAQX tetrasodium (B8768297) hydrate (B1144303). sigmaaldrich.com Commercial suppliers of this compound routinely use HPLC to ensure that the purity meets a high standard, typically ≥98%. sigmaaldrich.comcookechem.com While specific chromatographic conditions are often proprietary, a typical HPLC method for a polar, ionizable compound like PEAQX would involve:

Stationary Phase (Column): A reverse-phase column, such as a C18, is commonly used for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (to control the ionization of the phosphonic acid and quinoxaline moieties) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of PEAQX and any potential impurities.

Detection: A UV detector would be suitable for detecting PEAQX due to the presence of chromophoric aromatic rings in its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more rigorous analysis, HPLC is often coupled with mass spectrometry. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This technique is invaluable for:

Impurity Profiling: Identifying and quantifying even trace levels of impurities that may not be resolved or detected by HPLC with UV detection alone.

Metabolite Identification: In preclinical studies, LC-MS is the gold standard for identifying the metabolites of PEAQX in biological matrices such as plasma, urine, and tissue homogenates.

The solubility of PEAQX tetrasodium hydrate in water (to at least 10 mg/mL) facilitates its preparation for analysis by these aqueous-based chromatographic methods. sigmaaldrich.com

Electrophysiological Recordings for Functional Characterization (e.g., fEPSP Measurements)

Electrophysiological recordings are fundamental to characterizing the functional effects of PEAQX on neuronal activity, particularly its antagonism of NMDA receptors.

In Vivo Electrophysiology: A 2021 study by Mares and colleagues investigated the anticonvulsant effects of PEAQX in developing rats using in-vivo electroencephalography (EEG). nih.govnih.gov In this research, cortical epileptic afterdischarges were induced, and the administration of PEAQX was shown to suppress these seizures in a dose-dependent manner. nih.gov The study involved computer analysis of the EEG recordings, including Fast Fourier Transform (FFT) analysis to examine the frequency spectrum of the brain waves. nih.gov This research provides direct evidence of the functional effects of PEAQX on neuronal hyperexcitability in a living organism.

| Electrophysiological Parameter | Effect of PEAQX |

| Cortical Epileptic Afterdischarge Duration | Decreased in a dose-dependent manner in developing rats. nih.govnih.gov |

| Seizure Severity (Pentylenetetrazol-induced) | Decreased in developing rats. nih.gov |

| Latency to Generalized Seizures | Moderately prolonged at higher doses. nih.gov |

Immunochemical Techniques for Protein Expression Analysis (e.g., Western Blot, Immunolabeling)

Immunochemical techniques are powerful tools for investigating the molecular pathways affected by PEAQX.

Western Blot: This technique allows for the detection and quantification of specific proteins in a sample. In the context of PEAQX research, Western blotting could be used to examine the expression levels of proteins involved in the downstream signaling cascades of NMDA receptor activation. For instance, research has suggested that PEAQX can block the CaMKIV-TORC1-CREB signaling pathway. medchemexpress.com Therefore, Western blot analysis using specific antibodies against total and phosphorylated forms of these proteins could be employed to confirm and quantify the inhibitory effect of PEAQX on this pathway in neuronal cell cultures or tissue lysates from PEAQX-treated animals.

Immunolabeling (Immunohistochemistry/Immunocytochemistry): Immunolabeling techniques use antibodies to visualize the localization of specific proteins within tissues (immunohistochemistry) or cells (immunocytochemistry). These methods could be used to study the distribution of NMDA receptor subunits (GluN2A and GluN2B) in different brain regions and to see if treatment with PEAQX alters their expression or localization. Furthermore, immunolabeling for markers of apoptosis, such as cleaved caspase-3, can provide spatial information about where cell death is occurring in response to PEAQX.

Apoptosis Detection Assays (e.g., TUNEL Staining)

Several studies have reported that PEAQX can induce apoptosis, particularly in the striatum, and promote the activation of caspase-3. sigmaaldrich.commedchemexpress.com A variety of assays are available to detect and quantify apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. nih.govnih.gov This technique uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTP. nih.gov The incorporated label can then be visualized by fluorescence or brightfield microscopy. merckmillipore.comyoutube.com In research on PEAQX, TUNEL staining of brain sections from animals treated with the compound could be used to identify and quantify apoptotic neurons, providing evidence for its pro-apoptotic effects in specific brain regions.

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, is considered a point of no return in the apoptotic cascade. promega.com Assays that measure the activity of caspase-3, often using a fluorogenic or colorimetric substrate, can provide a quantitative measure of apoptosis induction. Studies have shown that PEAQX treatment leads to an increase in caspase-3 activity. medchemexpress.com

| Apoptosis Marker | Effect of PEAQX |

| Caspase-3 Activity | Increased in a dose-dependent manner in the cortex and striatum of rats. medchemexpress.com |

| DNA Fragmentation (TUNEL) | Expected to be positive in cells undergoing apoptosis induced by PEAQX. nih.govnih.gov |

Methodologies for Assessing Receptor Binding and Functional Selectivity

A key characteristic of PEAQX is its selectivity as an antagonist for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. sigmaaldrich.com Various methodologies are employed to determine its binding affinity and functional selectivity.

Receptor Binding Assays: These assays directly measure the interaction of a ligand (in this case, PEAQX) with its receptor. Typically, this involves using radiolabeled ligands that compete with the compound of interest for binding to the receptor. While specific radioligand binding data for PEAQX is not detailed in the available literature, its binding affinity (Ki) has been determined. More recent studies have indicated that PEAQX shows approximately a 5- to 10-fold difference in affinity for GluN1/GluN2A versus GluN1/GluN2B receptors. wikipedia.orghellobio.commedkoo.com

Functional Assays using Recombinant Receptors: The functional selectivity of PEAQX is often assessed using cells (such as Xenopus oocytes or mammalian cell lines) that have been engineered to express specific combinations of NMDA receptor subunits (e.g., hGluN1/hGluN2A or hGluN1/hGluN2B). Electrophysiological techniques, such as two-electrode voltage clamp, are then used to measure the ion channel activity of these recombinant receptors in the presence of glutamate (B1630785) and varying concentrations of PEAQX. The concentration of PEAQX required to inhibit the receptor response by 50% (IC50) is then determined for each receptor subtype. These studies have demonstrated a significant preference of PEAQX for inhibiting GluN2A-containing receptors. medchemexpress.comselleckchem.com

Schild Analysis and Kinetic Modeling: For a more in-depth understanding of the antagonist's mechanism of action, Schild analysis can be performed. This method can determine whether an antagonist is competitive or non-competitive and provides a measure of its affinity. Kinetic modeling, as mentioned in the work by Lind et al. (2017), can further dissect the binding and unbinding rates of the antagonist at different receptor subtypes, providing a more nuanced view of its selectivity. nih.govjohnshopkins.edu

| Receptor Subtype | IC50 (PEAQX) | Reference |

| hNMDA 1A/2A | 270 nM | medchemexpress.com |

| hNMDA 1A/2B | 29,600 nM (29.6 µM) | medchemexpress.com |

| GluN1/2A | 31 nM | hellobio.com |

| GluN1/2B | 215 nM | hellobio.com |

Comparative Pharmacology of Peaqx with Other Nmda Receptor Antagonists

Comparative Analysis with Non-Selective NMDA Antagonists (e.g., MK-801)

Non-selective NMDA receptor antagonists, such as Dizocilpine (MK-801), act as open-channel blockers, binding within the ion channel pore to prevent ion flux. mdpi.com This mechanism is distinct from PEAQX, which is a competitive antagonist at the glutamate (B1630785) binding site on the GluN2A subunit. wikipedia.orghellobio.com

Functionally, the non-selective nature of MK-801 means it blocks all NMDA receptor subtypes, which can lead to a broader range of effects, including psychotomimetic side effects. researchgate.net In contrast, the preferential action of PEAQX on GluN2A-containing receptors suggests a more targeted pharmacological profile, which could be advantageous in research aiming to dissect the specific roles of this subunit.

Table 1: Comparative Selectivity of PEAQX and Non-Selective NMDA Receptor Antagonists

| Compound | Primary Target | Mechanism of Action | Selectivity Profile |

|---|---|---|---|

| PEAQX | GluN2A-containing NMDA receptors | Competitive antagonist at the glutamate binding site | Preferential for GluN2A over GluN2B |

| MK-801 | All NMDA receptor subtypes | Non-competitive open-channel blocker | Non-selective |

Differentiation from Other GluN2A-Preferring Antagonists (e.g., NVP-AAM077, TCN-201)

PEAQX is often discussed in conjunction with NVP-AAM077, as NVP-AAM077 is the active stereoisomer of PEAQX. nih.gov While both are selective for GluN2A-containing receptors, their selectivity ratios can vary depending on the study, with some reports indicating a 5- to 10-fold preference for GluN2A over GluN2B. nih.govwikipedia.org

TCN-201 is another antagonist with a preference for GluN2A-containing NMDA receptors. nih.govnih.gov However, unlike PEAQX which is a competitive antagonist, TCN-201 acts as a negative allosteric modulator, binding to a different site on the receptor. Its inhibitory action is dependent on the concentration of the co-agonist glycine. nih.govnih.gov This differing mechanism of action provides researchers with an alternative tool to probe GluN2A function. While both PEAQX and TCN-201 target the same receptor subtype, their distinct binding sites and mechanisms can lead to different functional outcomes in experimental settings. For instance, in organotypic cultures of the rat visual cortex, antagonizing GluN2A with TCN-201 and NVP-AAM077 was found to be ineffective in altering basal dendritic growth of pyramidal cells at various developmental stages. frontiersin.org

Table 2: Comparison of GluN2A-Preferring NMDA Receptor Antagonists

| Compound | Mechanism of Action | Reported IC50/pIC50/Ki Values |

|---|---|---|

| PEAQX (NVP-AAM077) | Competitive antagonist | IC50 at GluN1/2A: 31 nM; IC50 at GluN1/2B: 215 nM hellobio.com |

| TCN-201 | Negative allosteric modulator | pIC50 at GluN1/2A: 6.8; pIC50 at GluN1/2B: <4.3 |

Distinction from GluN2B-Selective Antagonists (e.g., Ifenprodil (B1662929), Ro 25–6981)

GluN2B-selective antagonists like ifenprodil and Ro 25-6981 represent a major class of tools for studying NMDA receptor function. In contrast to PEAQX's preference for GluN2A, these compounds selectively inhibit receptors containing the GluN2B subunit. This differential selectivity is crucial, as the expression of GluN2A and GluN2B subunits changes during development, with GluN2B being more dominant in early life and GluN2A expression increasing with maturation. nih.gov

Furthermore, in studies of synaptic plasticity, antagonists for different subunits have been shown to have distinct effects. For instance, the induction of long-term depression (LTD) in the perirhinal cortex has been shown to be blocked by the NR2B antagonist Ro 25-6981, while long-term potentiation (LTP) was blocked by the NR2A antagonist NVP-AAM077. youtube.com

| Ro 25-6981 | GluN2B-selective | Anticonvulsant effect in infantile rats nih.gov | - |

Comparison with GluN2C/D-Selective Antagonists (e.g., PPDA, UBP145)

The GluN2C and GluN2D subunits are less ubiquitously expressed than GluN2A and GluN2B, with higher concentrations in specific brain regions like the cerebellum and subthalamic nucleus. Antagonists with selectivity for these subunits, such as PPDA ((2S, 3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) and UBP145, are valuable for investigating the roles of these specific receptor subtypes. nih.gov

PPDA is a competitive antagonist with a preference for GluN2C/D-containing receptors, although its selectivity over GluN2A and GluN2B is modest (twofold to sixfold). nih.govnih.gov UBP145 also shows a preference for GluN2C/D subunits. nih.gov Direct comparative studies between PEAQX and these GluN2C/D-selective antagonists are limited. However, the distinct expression patterns of the targeted subunits imply that their functional effects in neurophysiological research would be quite different. While PEAQX would be expected to modulate synaptic activity more broadly in cortical and hippocampal regions where GluN2A is prevalent, the effects of PPDA and UBP145 would be more localized to regions with high GluN2C/D expression.

Table 4: Selectivity Profile of a GluN2C/D-Preferring Antagonist

| Compound | Primary Target | Selectivity Profile |

|---|

| PPDA | GluN2C/D-containing NMDA receptors | 2- to 6-fold selectivity over GluN2A/2B nih.govnih.gov |

Implications of Differential Subunit Selectivity for Neurophysiological Research Outcomes

The differential subunit selectivity of NMDA receptor antagonists like PEAQX has profound implications for neurophysiological research. The ability to pharmacologically isolate specific NMDA receptor subtypes allows for a more precise dissection of their roles in various physiological and pathological processes. nih.gov

For example, the developmental switch from predominantly GluN2B- to GluN2A-containing receptors in many brain regions means that the effects of subunit-selective antagonists can be age-dependent. nih.gov This has been demonstrated in studies of epilepsy and social behavior, where the efficacy of PEAQX versus GluN2B antagonists varies with the age of the animal subjects. nih.govnih.gov

In the study of synaptic plasticity, the differential roles of GluN2A and GluN2B subunits in long-term potentiation (LTP) and long-term depression (LTD) can be elucidated using selective antagonists. youtube.com The use of compounds like PEAQX (or its active isomer NVP-AAM077) has been instrumental in demonstrating the specific involvement of GluN2A-containing receptors in LTP. youtube.com

Furthermore, the distinct downstream signaling pathways activated by different NMDA receptor subtypes underscore the importance of selective antagonists. The ability to target specific subunits allows researchers to investigate these unique intracellular cascades and their contributions to neuronal function and dysfunction. nih.gov

Considerations for Peaqx Stability and Preparation in Experimental Design

Solvation and Preparation Protocols for In Vitro and In Vivo Experimental Applications

The selection of an appropriate solvent is crucial for the effective use of PEAQX (tetrasodium hydrate) in experimental assays. The choice of solvent can impact the compound's solubility, stability, and its delivery in both cell-based and whole-animal studies.

Solubility Profile

PEAQX (tetrasodium hydrate) is a water-soluble compound. sigmaaldrich.comsigmaaldrich.com Various suppliers provide specific data on its solubility in aqueous solutions, which is essential for preparing stock solutions.

| Solvent | Maximum Concentration | Conditions | Source |

| Water | 10 mg/mL | - | sigmaaldrich.comsigmaaldrich.com |

| Water | 10 mM | with gentle warming | |

| Water | 25.5 mg/mL (45.52 mM) | Need ultrasonic and warming | medchemexpress.com |

| PBS | 100 mg/mL (178.52 mM) | Need ultrasonic | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

It is important to note that for the parent compound, PEAQX (not the tetrasodium (B8768297) hydrate (B1144303) form), a different solvation protocol involving Dimethyl Sulfoxide (DMSO) is often cited for in vivo studies. medchemexpress.com In this method, PEAQX is first dissolved in DMSO and then diluted with sterile saline. medchemexpress.com Researchers should be careful to distinguish between the tetrasodium hydrate form and the free base, as their solubility characteristics and appropriate solvent choices may differ.

In Vitro Preparation

For in vitro experiments, such as cell culture assays, sterile water or a buffered solution like Phosphate-Buffered Saline (PBS) are the recommended solvents for PEAQX (tetrasodium hydrate). To prepare a stock solution, the powdered compound should be dissolved in the chosen solvent to the desired concentration, often with the aid of gentle warming and sonication to ensure complete dissolution. medchemexpress.com It is advisable to prepare fresh solutions for each experiment to ensure potency. medchemexpress.com If a stock solution is to be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. medchemexpress.comadooq.com

In Vivo Preparation

For in vivo studies in animal models, sterile, physiologically compatible solutions are required. PEAQX (tetrasodium hydrate) can be prepared for administration by dissolving it in sterile PBS. medchemexpress.com The use of ultrasonication can facilitate the dissolution process, especially for higher concentrations. medchemexpress.com It is recommended to prepare an additional quantity of the formulation to account for any potential losses during the experiment. medchemexpress.com

Strategies for Maintaining Compound Integrity During Storage and Handling for Research Use

The stability of PEAQX (tetrasodium hydrate) is critical for obtaining consistent and reliable experimental outcomes. Proper storage and handling procedures are essential to prevent degradation of the compound.

Storage of Lyophilized Powder

The solid, lyophilized form of PEAQX (tetrasodium hydrate) should be stored under specific conditions to maintain its integrity over time.

| Storage Condition | Duration | Source |

| -20°C, desiccated | 36 months | adooq.com |

| -20°C | - | sigmaaldrich.comsigmaaldrich.com |

| 4°C, sealed storage, away from moisture | - | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

To prevent moisture absorption, the container should be kept tightly sealed. medchemexpress.com

Storage of Stock Solutions

Once dissolved, PEAQX (tetrasodium hydrate) solutions are less stable than the lyophilized powder and require more stringent storage conditions.

| Storage Temperature | Duration | Recommendations | Source |

| -20°C | 1 month | Aliquot to avoid multiple freeze/thaw cycles; prevent loss of potency. | medchemexpress.comadooq.com |

| -80°C | 6 months | Sealed storage, away from moisture. | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

It is strongly recommended to aliquot stock solutions into single-use volumes to minimize the detrimental effects of repeated freeze-thaw cycles. medchemexpress.comadooq.com When thawing an aliquot for use, it should be done promptly, and any unused portion of the solution should ideally be discarded rather than re-frozen. For maximum recovery of the product, it is advised to centrifuge the original vial after thawing and before removing the cap. glpbio.com

Handling Precautions

When handling PEAQX (tetrasodium hydrate) powder, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid inhalation and contact with skin and eyes. sigmaaldrich.com Handling should occur in a well-ventilated area.

By adhering to these guidelines for solvation, preparation, and storage, researchers can ensure the stability and integrity of PEAQX (tetrasodium hydrate), leading to more accurate and reproducible scientific findings.

Emerging Research Directions and Future Avenues in Peaqx Investigations

The scientific inquiry into the chemical compound PEAQX (tetrasodium hydrate), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, continues to evolve, opening new avenues for understanding complex neural processes. Primarily recognized for its preferential antagonism of NMDA receptors containing the GluN2A subunit, PEAQX serves as a critical pharmacological tool. wikipedia.orgnih.govhellobio.com Future research is poised to build upon foundational studies, exploring its utility in dissecting neural circuits, understanding disease mechanisms, and refining our knowledge of NMDA receptor functionality.

Q & A

Q. What is the primary pharmacological mechanism of PEAQX, and how does its selectivity for NMDA receptor subtypes influence experimental design?

PEAQX is a potent, orally active NMDA receptor antagonist with a 15-fold preference for GluN2A-containing receptors (IC₅₀ = 270 nM for hNMDAR 1A/2A vs. 29,600 nM for hNMDAR 1A/2B) . This selectivity necessitates careful receptor subunit characterization in studies. For example, in synaptic plasticity experiments, researchers should validate receptor composition in target brain regions using subunit-specific antibodies or knockout models to isolate GluN2A-mediated effects .

Q. What are the recommended storage and preparation protocols for PEAQX to ensure stability in experiments?

PEAQX should be stored at -20°C in lyophilized form and dissolved in 0.9% saline for subcutaneous administration. Solutions are stable for up to one month at -20°C . To avoid batch variability, verify purity (>98%) via HPLC and confirm solubility in saline before in vivo use .

Q. How does PEAQX compare to other NMDA receptor antagonists (e.g., MK-801, ifenprodil) in behavioral studies?

Unlike non-competitive antagonists like MK-801, PEAQX’s subunit selectivity reduces off-target effects on GluN2B-containing receptors, making it suitable for dissecting GluN2A-specific roles in behaviors such as social interaction or memory . However, its shorter half-life requires timed administration relative to behavioral assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on PEAQX’s proconvulsant vs. anticonvulsant effects in developmental models?

In postnatal rats, PEAQX exhibits dose-dependent duality: anticonvulsant at 5 mg/kg (suppressing generalized tonic-clonic seizures) but proconvulsant at 10 mg/kg, likely due to off-target GluN2B modulation at higher doses . To address this, combine PEAQX with GluN2B-specific antagonists (e.g., Ro 25-6981) or use lower doses (1.25–3.75 mg/kg) to isolate GluN2A effects .

Q. What methodologies are critical for ensuring reproducibility in PEAQX-based neuroplasticity studies?

Standardize drug administration routes (subcutaneous for PEAQX vs. intraperitoneal for other antagonists) and pre-habituate animals to testing environments to minimize stress-induced variability . In hippocampal slice experiments, pre-perfuse PEAQX (0.1 µM) for 30 minutes before high-frequency stimulation to ensure receptor blockade .

Q. How can age-dependent responses to PEAQX be systematically analyzed in preclinical models?

Adolescent rats show heightened sensitivity to PEAQX’s social facilitation effects compared to adults, likely due to maturational differences in GluN2A expression . Use cross-sectional designs with age-matched cohorts (e.g., postnatal day 34 for adolescents vs. >60 days for adults) and control for hormonal variability via gonadectomy or estrus cycle tracking .

Q. What strategies mitigate confounding factors when PEAQX is used in chronic neuroprotection studies?

Chronic administration may upregulate compensatory receptors (e.g., AMPA). Counteract this by co-administering metabotropic glutamate receptor modulators or using intermittent dosing schedules. Monitor plasma pharmacokinetics to ensure consistent drug levels .

Data Analysis & Validation

Q. How should researchers validate PEAQX’s specificity in complex systems with mixed NMDA receptor populations?

Employ dual pharmacological approaches: (1) Combine PEAQX with GluN2B antagonists (e.g., ifenprodil) to isolate GluN2A contributions; (2) Use siRNA knockdown of GluN2A in cell cultures to confirm loss-of-function phenotypes . Cross-validate with electrophysiological recordings to assess excitatory postsynaptic current (EPSC) attenuation .

Q. What statistical frameworks are optimal for analyzing dose-response contradictions in PEAQX studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to identify IC₅₀ shifts indicative of off-target effects. For behavioral data, apply mixed-effects models to account for individual variability and repeated measures .

Experimental Design Considerations

Q. How can PEAQX be integrated into multimodal studies investigating NMDA receptor interplay with other signaling pathways?

Pair PEAQX with inhibitors of downstream effectors (e.g., PGC-1α blocker SR-18292) to dissect GluN2A’s role in metabolic pathways. In neuroinflammatory models, combine PEAQX with cytokine profiling to explore NMDA-immune crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.